molecular formula C9H18N2O2 B13063409 Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Cat. No.: B13063409
M. Wt: 186.25 g/mol
InChI Key: OKVUMTULIRGBLO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Methyl 4-aminopiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.

    4-Amino-1-methylpiperidine: The parent compound without the ester group.

Uniqueness

Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-11-4-3-8(10)7(6-11)5-9(12)13-2/h7-8H,3-6,10H2,1-2H3

InChI Key

OKVUMTULIRGBLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC(=O)OC)N

Origin of Product

United States

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